4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this pathogen . Additionally, it has been suggested that the compound may have weak COX-1 inhibitory activity .
Mode of Action
It is believed to interact with its target through a unique mode to inhibit the proliferation of the pathogen . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacterium .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the severity of tuberculosis infection. Additionally, the compound may have weak anti-inflammatory effects due to its potential COX-1 inhibitory activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the presence of other substances, such as alcohol or ether, can potentially affect the compound’s stability and action .
Preparation Methods
The synthesis of 4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and chemical properties .
Properties
IUPAC Name |
4-benzyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-26-22-24-19-12-11-18(14-20(19)27-22)23-21(25)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJEPHIJLBJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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